1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
Description
1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a urea-based small molecule characterized by a 4-methoxyphenethyl group and a 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl moiety linked via a urea bridge. The methoxy and pyridazinone groups are critical for hydrogen-bonding interactions with biological targets, as seen in analogous compounds .
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-25-20(26)12-11-19(24-25)17-5-3-4-6-18(17)23-21(27)22-14-13-15-7-9-16(28-2)10-8-15/h3-12H,13-14H2,1-2H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUDBWLISXVGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound can be described by its molecular structure, which features a urea linkage and substituted phenyl groups. The presence of a methoxy group and a dihydropyridazine moiety contributes to its unique chemical properties.
Antioxidant Activity
Research has indicated that derivatives of phenyl urea, including compounds similar to 1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea, exhibit significant antioxidant properties. In vitro studies using hydrogen peroxide free-radical inhibition methods have shown that these compounds can effectively scavenge free radicals, suggesting their potential as therapeutic agents against oxidative stress-related diseases .
The biological activity of 1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea may be attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thus neutralizing them and preventing cellular damage.
- Complement Inhibition : It may interfere with the complement cascade through competitive inhibition or allosteric modulation, although specific pathways remain to be elucidated.
Study 1: Antioxidant Evaluation
In a study conducted by Nagavolu et al., various Schiff bases derived from phenyl urea were synthesized and tested for antioxidant activity. The results demonstrated that these derivatives exhibited moderate to significant antioxidant effects compared to standard ascorbic acid, highlighting their potential utility in pharmacological applications .
Study 2: Complement Inhibition
A study on structurally related compounds revealed that modifications in the urea structure led to enhanced complement inhibitory activity. Compounds were screened using high-throughput assays, resulting in several candidates with IC50 values as low as 13 nM for C9 deposition inhibition .
Data Table: Biological Activities of Related Compounds
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, differing in substituent positions, heterocyclic systems, or functional groups:
*Hypothetical formula based on structural analysis.
Structural and Activity Insights
Substituent Position Effects :
- The 4-methoxyphenethyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 3-methoxyphenyl group in 8f . This substitution could influence pharmacokinetic properties, such as bioavailability.
- The 1-methyl-6-oxo-pyridazin-3-yl moiety in the target compound differs from the 6-oxo-1,6-dihydropyridazin-3-yl group in 8f and 18c. Methylation at the pyridazine nitrogen (1-position) could improve metabolic stability by reducing oxidative degradation .
Biological Activity Trends: Urea derivatives with pyridazinone or pyridinyl groups (e.g., Sorafenib) often exhibit kinase inhibition, targeting pathways like VEGF or RAF . Compound 7 () demonstrated antiplatelet activity (IC₅₀ = 3.2 μM in rabbit models) via P2Y₁ receptor antagonism, suggesting that the urea scaffold is critical for modulating purinergic signaling .
Synthetic Methodologies :
- The target compound’s synthesis likely parallels methods for analogous ureas, such as coupling aryl isocyanates with amines under anhydrous conditions. and describe high-yield (>85%) routes using THF or pyridine as solvents, with purification via crystallization .
- In contrast, the two-step synthesis of compound 7 () achieved 72% yield via a one-step carbonylative approach using phosphorus trioxide, highlighting efficiency trade-offs between step count and purity .
Research Findings and Data
Physicochemical Properties
- Melting Points : Analogues like compound 7 melt at 140–141°C, correlating with high crystallinity due to hydrogen-bonded urea groups . The target compound’s melting point is expected to fall within this range.
- Spectroscopic Characterization: ¹³C NMR: Signals for methoxy groups (~55 ppm) and pyridazinone carbons (~160 ppm) are consistent across analogues . HRMS: Molecular ion peaks (e.g., m/z = 336.1342 [M+H]⁺ for compound 7) confirm structural integrity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea?
- Methodology : Multi-step synthesis typically involves coupling a pyridazinone intermediate with a substituted phenylurea precursor. For example:
Prepare the pyridazinone core via cyclization of hydrazine derivatives with diketones.
Functionalize the phenyl ring with a methoxyphenethyl group using Ullmann or Buchwald-Hartwig coupling.
React the amine-terminated intermediate with an isocyanate or carbodiimide reagent to form the urea linkage.
- Use coupling agents like HATU or EDCI with DIPEA in anhydrous DMF to improve yields .
- Characterization : Confirm structure via -/-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, urea carbonyl at ~160 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Workflow :
Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
Spectroscopy : FT-IR for urea C=O stretch (~1640–1680 cm) and pyridazinone C=O (~1700 cm) .
Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point and crystallinity.
Q. What in vitro assays are suitable for initial biological activity screening?
- Targeted Assays :
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR) with ATP competition studies.
- Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations .
- Data Interpretation : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) and validate with dose-response curves.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?
- Modification Strategies :
Pyridazinone Core : Introduce electron-withdrawing groups (e.g., Cl, CF) at the 6-position to enhance electrophilicity and target binding.
Phenethyl Substituent : Replace 4-methoxy with 3,4-dimethoxy to improve solubility or fluorinated groups for metabolic stability.
- Reference : Analogous urea derivatives showed improved kinase inhibition with trifluoromethyl groups .
- Validation : Compare binding affinities (K) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental approaches resolve contradictions in biological activity data?
- Case Example : Discrepancies in IC values across studies may arise from:
Purity Variability : Re-test batches with LC-MS to rule out impurities.
Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 6.8).
- Orthogonal Assays : Confirm activity via Western blot (target phosphorylation) or CRISPR-mediated gene knockout .
Q. How can researchers address poor aqueous solubility during formulation?
- Strategies :
Co-Solvents : Use PEG-400 or cyclodextrin-based systems (e.g., Captisol®) for in vivo studies.
Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve crystallinity.
- Precedent : Pfizer’s aqueous formulations for similar urea derivatives utilized lyophilization with trehalose .
Q. What computational tools predict binding modes with biological targets?
- Workflow :
Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets.
MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of urea-target hydrogen bonds.
- Validation : Overlay computational results with X-ray crystallography data (if available) .
Methodological Notes
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, stoichiometry) and share raw spectral data via repositories like Zenodo.
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing if transitioning to preclinical studies.
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